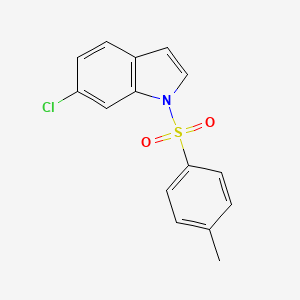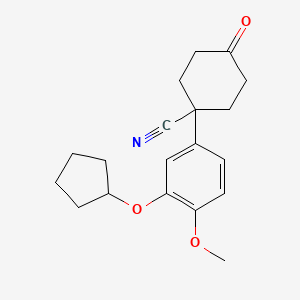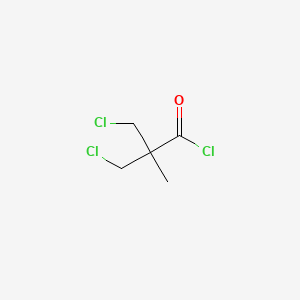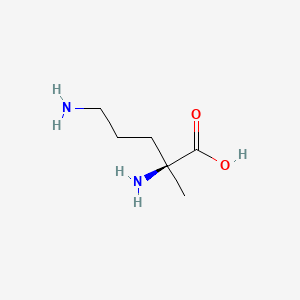
L-Ornithine, 2-methyl- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ornithine, 2-methyl- (9CI) is a derivative of L-ornithine, a non-protein amino acid that plays a crucial role in the urea cycle. This compound is known for its applications in various fields, including pharmaceuticals and biotechnology. L-Ornithine itself is involved in the disposal of excess nitrogen and acts as a precursor for other amino acids such as citrulline and arginine .
準備方法
Synthetic Routes and Reaction Conditions
L-Ornithine, 2-methyl- (9CI) can be synthesized through the reaction of L-ornithine with methyl ester and hydrochloric acid. This process involves the formation of a hydrochloride salt, which is then purified through crystallization .
Industrial Production Methods
Industrial production of L-ornithine typically involves microbial fermentation using strains such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of L-ornithine by optimizing metabolic pathways and reducing by-product formation .
化学反応の分析
Types of Reactions
L-Ornithine, 2-methyl- (9CI) undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Reaction with different nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various substituted ornithine derivatives, which have applications in pharmaceuticals and biotechnology .
科学的研究の応用
L-Ornithine, 2-methyl- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as hepatic encephalopathy and wound healing.
Industry: Utilized in the production of biosurfactants and other industrially relevant compounds
作用機序
L-Ornithine, 2-methyl- (9CI) exerts its effects by being metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process involves the activation of specific molecular targets and pathways, including the urea cycle and polyamine synthesis .
類似化合物との比較
Similar Compounds
L-Arginine: A precursor to L-ornithine and involved in the same metabolic pathways.
L-Citrulline: Another intermediate in the urea cycle, closely related to L-ornithine.
L-Ornithine-L-aspartate: A compound used in the management of hepatic encephalopathy.
Uniqueness
L-Ornithine, 2-methyl- (9CI) is unique due to its specific methylation, which can alter its chemical properties and biological activity compared to other similar compounds. This modification can enhance its stability and efficacy in various applications .
特性
CAS番号 |
48047-95-6 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
(2S)-2,5-diamino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
LNDPCYHWPSQBCA-LURJTMIESA-N |
異性体SMILES |
C[C@](CCCN)(C(=O)O)N |
正規SMILES |
CC(CCCN)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


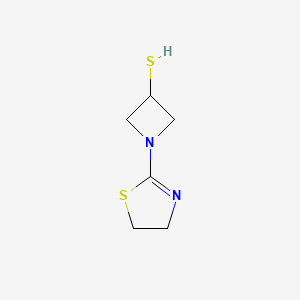
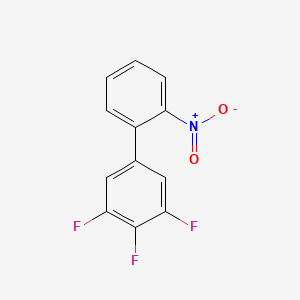
![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
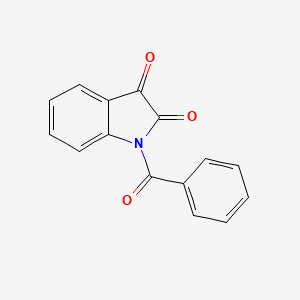
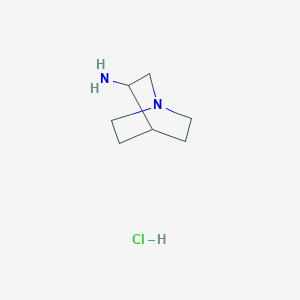
![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)
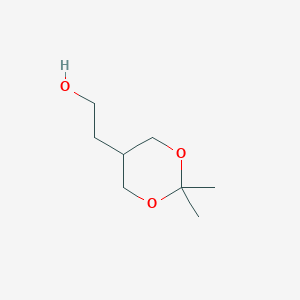
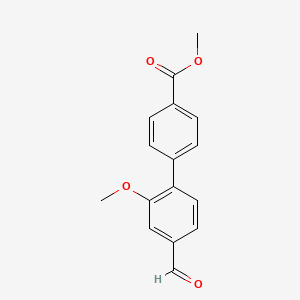
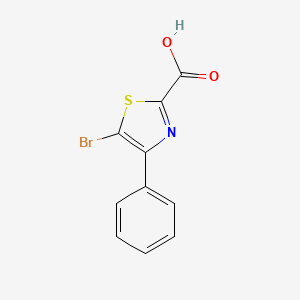
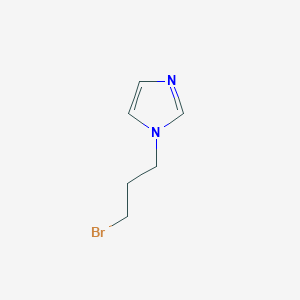
![5-(tert-Butyl)-2-(3-chloropyridin-4-yl)benzo[d]oxazole](/img/structure/B8810036.png)
